Pentakis(dimethylamino)tantalum(V)

Catalog No.
S1480260
CAS No.
19824-59-0
M.F
C10H30N5Ta
M. Wt
401.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentakis(dimethylamino)tantalum(V)

CAS Number

19824-59-0

Product Name

Pentakis(dimethylamino)tantalum(V)

IUPAC Name

dimethylazanide;tantalum(5+)

Molecular Formula

C10H30N5Ta

Molecular Weight

401.33 g/mol

InChI

InChI=1S/5C2H6N.Ta/c5*1-3-2;/h5*1-2H3;/q5*-1;+5

InChI Key

VSLPMIMVDUOYFW-UHFFFAOYSA-N

SMILES

C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Ta+5]

Canonical SMILES

C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Ta+5]

Precursor for Thin Film Deposition:

  • Tantalum Nitride (TaN) Thin Films: PDMAT is a volatile solid with excellent thermal stability, making it a popular precursor for the chemical vapor deposition (CVD) of TaN thin films. These films possess high hardness, good electrical conductivity, and thermal stability, making them valuable for microelectronic devices like transistors and capacitors.
  • Tantalum Oxide (Ta2O5) Thin Films: In the presence of oxidizers like O2, H2O, NO, or H2O2 during CVD, PDMAT can also be used to deposit Ta2O5 thin films. These films exhibit promising properties as gate dielectrics in integrated circuits due to their high dielectric constant and excellent insulating properties. [Source: ]

Catalyst for Organic Transformations:

  • Amine Coupling Reactions: PDMAT has been explored as a catalyst for various amine coupling reactions, such as the reductive coupling of amines.
  • Hydrosilylation Reactions: PDMAT demonstrates catalytic activity in hydrosilylation reactions, enabling the addition of silicon-hydrogen bonds across unsaturated bonds.

Precursor for Synthesis of Tantalum Complexes:

  • Starting Material for Organometallic Synthesis: PDMAT serves as a versatile precursor for the synthesis of other tantalum organometallic complexes due to its labile dimethylamino ligands. These complexes can further be employed in various catalytic and material science applications.

Research on Structure and Bonding:

  • Understanding Metal-Ligand Interactions: Studies on the structure and bonding of PDMAT provide valuable insights into the nature of metal-ligand interactions in organometallic compounds. This knowledge contributes to the design of new catalysts and materials with tailored properties.

Pentakis(dimethylamino)tantalum(V) is an organometallic compound characterized by its colorless solid form and solubility in organic solvents. Its chemical formula is C10H30N5Ta\text{C}_{10}\text{H}_{30}\text{N}_5\text{Ta}, and it readily hydrolyzes to release dimethylamine. The compound exhibits idealized D3h_{3h} symmetry, which is significant for its structural properties .

, particularly in the context of organic synthesis. It can facilitate C-alkylation of secondary amines with 1-alkenes and hydroaminoalkylation of olefins, leading to the formation of alkylamines. Additionally, it serves as a precursor in atomic layer deposition processes, where it reacts with nitrogen sources to form tantalum nitride and tantalum oxide thin films .

The synthesis of pentakis(dimethylamino)tantalum(V) typically involves the reaction of tantalum pentachloride with lithium dimethylamide. This method highlights the compound's similarity to other organometallic precursors used in metal deposition processes. The resulting product can be purified through sublimation or recrystallization techniques to obtain high-purity samples suitable for further applications .

Pentakis(dimethylamino)tantalum(V) is primarily utilized as a precursor in atomic layer deposition for producing tantalum nitride and tantalum oxide films. These materials are crucial in semiconductor manufacturing and microelectronics due to their excellent electrical properties. Additionally, the compound is explored for its potential in organic synthesis applications, particularly in the formation of nitrogen-containing organic compounds .

Research into the surface chemistry of pentakis(dimethylamino)tantalum(V) reveals important insights into its interactions during deposition processes. Studies have shown how this compound reacts with various co-reactants to form stable thin films on substrates. Understanding these interactions is vital for optimizing deposition techniques and enhancing material properties in electronic applications .

Several compounds share structural or functional similarities with pentakis(dimethylamino)tantalum(V). Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey FeaturesDistinctive Aspects
Tetrakis(dimethylamido)titaniumTi N CH 3 2 4\text{Ti N CH 3 2 }_4Used in CVD processesLacks tantalum; titanium-based
Pentakis(ethylmethylamido)tantalumTa N CH 2CH 3 CH 3 5\text{Ta N CH 2CH 3 CH 3 }_5Similar structure; different substituentsEthyl group alters reactivity
Tantalum(V) chlorideTaCl5\text{TaCl}_5Precursor for tantalum compoundsNon-organic; lacks amine groups

Pentakis(dimethylamino)tantalum(V) stands out due to its unique combination of five dimethylamido ligands, which enhances its volatility and reactivity compared to other tantalum or titanium compounds used in similar applications .

Evolution of Tantalum Coordination Chemistry

The development of tantalum amido complexes traces back to pioneering work in the 1970s, when researchers sought to create volatile precursors for metal deposition processes. Early attempts with TaCl₅ and lithium amides yielded unstable species such as Ta(NEt₂)₅, which tended to decompose during purification. The breakthrough came with the introduction of smaller, more electron-donating dimethylamide ligands, which provided enhanced kinetic stabilization through increased steric bulk and improved σ-donation capabilities.

PDMAT emerged as a thermally robust alternative, with its synthesis typically involving the reaction of TaCl₅ with excess LiN(CH₃)₂ in non-polar solvents. X-ray crystallographic studies confirmed its monomeric structure, contrasting with the oligomeric tendencies of earlier tantalum amides. This molecular precision enabled reproducible vapor pressures (0.1 Torr at 100°C), making it suitable for chemical vapor deposition (CVD) applications.

Structural and Electronic Features

The compound's electronic structure features a d⁰ tantalum center with strong Ta-N bonds (average 2.05 Å). Density functional theory (DFT) calculations reveal significant ligand-to-metal charge transfer, with the HOMO localized on the nitrogen atoms and the LUMO primarily tantalum-centered. This electronic configuration facilitates both nucleophilic and electrophilic reactivity pathways:

PropertyValueMeasurement Method
Melting Point100°C (decomposition)Differential Scanning Calorimetry
Vapor Pressure0.1 Torr at 100°CTranspiration Method
Ta-N Bond Length2.038–2.062 ÅX-ray Crystallography
¹H NMR (C₆D₆)δ 2.72 (s, N(CH₃)₂)300 MHz Spectrometer

The dimethylamide ligands adopt a distorted trigonal bipyramidal arrangement, with three equatorial and two axial positions. This geometry minimizes ligand-ligand repulsion while maintaining sufficient orbital overlap for effective π-backbonding.

Precursor Design Strategies for High-Purity Tantalum Amides

The synthesis of Pentakis(dimethylamino)tantalum(V) relies on metathesis reactions between tantalum pentachloride (TaCl₅) and lithium dimethylamide (LiNMe₂), as described by the stoichiometric equation:
$$ \text{TaCl}5 + 5\text{LiNMe}2 \rightarrow \text{Ta(NMe}2\text{)}5 + 5\text{LiCl} $$
This reaction, while foundational, faces challenges in achieving high yields due to equilibrium-driven side reactions. For example, incomplete substitution of chloride ligands often produces mixed chloro-amido species such as TaCl(NMe₂)₄ and Ta₂(μ-Cl)₂(NMe₂)₆Cl₂, which reduce precursor purity [2] [5]. Industrial-scale optimization by Digital Specialty Chemicals demonstrated that excess LiNMe₂ (≥5.5 equivalents) and reaction temperatures of 60–80°C push the equilibrium toward PDMAT, achieving in situ yields of 99% [2]. However, post-reaction purification remains critical, as crude PDMAT typically contains 90–96% purity, necessitating high-vacuum sublimation to remove lithium chloride and oligomeric byproducts [5].

A key advancement in precursor design involves minimizing halide contamination. Residual chlorine in PDMAT, even at ppm levels, can compromise the electrical properties of deposited tantalum nitride (TaN) barriers in integrated circuits [8]. Advanced purification protocols, including fractional sublimation and inert-gas stripping, reduce chlorine content to <5 ppm while maintaining lithium and iron impurities below detectable limits [8] [9]. These strategies ensure compatibility with atomic layer deposition (ALD) processes requiring ultrahigh-purity (UHP) precursors.

Table 1: Comparative Synthesis Metrics for PDMAT

MethodYield (%)Purity (%)Key Impurities
Standard Metathesis [2]5090–96TaCl(NMe₂)₄, LiCl
Optimized Metathesis [5]9995–96Oligomeric Ta species
Sublimation-Purified [8]8599.9+<5 ppm Cl

Comparative Analysis of Thermal Decomposition vs. Solution-Phase Synthesis

Thermal decomposition of PDMAT in vapor-phase processes enables precise control over tantalum nitride and oxide film growth. Mass spectrometry studies reveal that PDMAT cracking begins at 343 K, releasing dimethylamine (HNMe₂) and forming intermediate species like Ta(NMe₂)₃ and Ta(NMe₂)₂ [3]. At temperatures exceeding 633 K, further decomposition generates methyleneamido radicals (- NCH₂), which contribute to carbon contamination in TaN films [3]. This pathway contrasts with solution-phase synthesis, where PDMAT is stabilized in nonpolar solvents like hexane, allowing for room-temperature reactions with protic reagents (e.g., H₂O, NH₃) [6].

Solution-phase methods excel in scalability but face limitations in purity. For instance, Ta₂O₅ films deposited via PDMAT and H₂O in ALD exhibit oxygen contamination (2–4 at.%) due to residual hydroxyl groups, whereas plasma-enhanced ALD (PE-ALD) with O₂ plasma reduces oxygen vacancies, yielding films with dielectric constants >25 [6] [7]. Thermal ALD, while simpler, requires higher deposition temperatures (250–350°C) to achieve comparable film density, risking substrate degradation in advanced nodes [7].

Plasma-Enhanced Vapor Deposition Techniques for Complex Formation

Plasma activation transforms PDMAT’s decomposition kinetics, enabling low-temperature deposition of high-quality tantalum-based films. In PE-ALD, O₂ plasma cleaves Ta–N bonds at 150–200°C, producing Ta₂O₅ with carbon content <1 at.% and roughness <0.5 nm [6]. Hydrogen plasma, alternatively, facilitates TaN growth by reducing carbon incorporation through reactive H⁺ species, yielding films with resistivity as low as 2,000 μΩ·cm [7].

Table 2: Film Properties from Plasma vs. Thermal ALD

ParameterPlasma-Enhanced ALD [6] [7]Thermal ALD [6] [7]
Deposition Temp.150–200°C250–350°C
Carbon Content<1 at.%3–5 at.%
Resistivity (TaN)2,000 μΩ·cm5,000 μΩ·cm
Dielectric Constant25–3018–22

Mechanistic studies attribute plasma’s efficacy to the generation of reactive intermediates like Ta(NMe₂)₃⁺ and TaOₓNy, which adsorb more uniformly on substrates compared to thermally generated species [7]. This uniformity is critical for conformal coverage in high-aspect-ratio structures, a hallmark of next-generation semiconductor devices.

Oxygen Insertion Mechanisms in Tantalum-Nitrogen Bond Activation

The reaction of pentakis(dimethylamino)tantalum(V) with molecular oxygen represents a fundamental transformation in organometallic chemistry, where the inherent reactivity of the tantalum-nitrogen bonds becomes the focal point for oxygen insertion processes. The mechanism involves the activation of the triplet ground state of molecular oxygen through interaction with the d⁰ tantalum center, leading to the formation of peroxide intermediates that subsequently undergo rearrangement to yield aminoxy complexes [1] [2].

The initial step involves the coordination of triplet oxygen to the tantalum center, forming a side-on peroxo complex. This coordination mode is facilitated by the electron-rich nature of the tantalum center, which can donate electron density into the antibonding orbitals of molecular oxygen. The oxygen molecule adopts a μ-η¹:η² coordination mode, where one oxygen atom forms an end-on interaction with one tantalum center while the other oxygen atom coordinates in a side-on fashion [1].

The oxygen insertion process proceeds through a series of intermediate complexes, including (Me₂N)₄Ta(η²-ONMe₂), (Me₂N)₃Ta(η²-ONMe₂)₂, and more complex bridged species such as (Me₂N)₄Ta₂[η²-N(Me)CH₂NMe₂]₂(μ-O)₂ and (Me₂N)₆Ta₃[η²-N(Me)CH₂NMe₂]₂(η²-ONMe₂)(μ-O)₃ [1] [2]. These products demonstrate the versatility of the oxygen insertion mechanism and the tendency of the system to form both mononuclear and polynuclear complexes.

Intersystem Crossing Dynamics in Triplet-to-Singlet State Transitions

The intersystem crossing mechanism plays a crucial role in the oxygen insertion process, as it allows the system to transition from the triplet surface associated with molecular oxygen to the singlet surface necessary for productive chemistry. Intersystem crossing represents an isoenergetic radiationless process involving a transition between electronic states with different spin multiplicity, and its occurrence is enhanced in heavy-atom systems such as tantalum due to significant spin-orbit coupling [3].

The triplet-to-singlet intersystem crossing in tantalum complexes is facilitated by the substantial spin-orbit coupling present in fifth-row transition metals. The probability of intersystem crossing increases when the vibrational levels of the triplet and singlet excited states overlap, minimizing the energy change required for the transition. Density functional theory calculations have revealed that the intersystem crossing occurs through a minimum energy crossing point located approximately 60 kilojoules per mole below the entrance asymptote [1] [2].

The dynamics of intersystem crossing in tantalum systems are influenced by the electronic structure of the complex, particularly the d⁰ configuration of tantalum(V). This configuration results in a lack of unpaired electrons on the metal center, which facilitates the coupling between the triplet oxygen and the singlet tantalum complex. The intersystem crossing leads to the formation of an active peroxide intermediate that can undergo subsequent reactions, including hydride abstraction and ligand rearrangement [1] [2].

Experimental evidence for intersystem crossing in tantalum complexes comes from the observation that reactions with triplet oxygen proceed efficiently at room temperature, despite the spin-forbidden nature of the initial interaction. The rate of intersystem crossing is enhanced by the presence of paramagnetic species in solution and by the heavy-atom effect of tantalum, which increases the spin-orbit coupling matrix elements [3].

Peroxide Intermediate Formation and Hydride Abstraction Processes

The formation of peroxide intermediates represents a critical step in the oxygen insertion mechanism, as these species serve as the reactive centers for subsequent transformations. The peroxide intermediate (Me₂N)₄Ta(η²-O-O-NMe₂) is formed through the insertion of molecular oxygen into a tantalum-nitrogen bond, resulting in a side-on coordinated peroxo ligand [1] [2].

The peroxide intermediate exhibits remarkable reactivity, particularly in its ability to abstract hydride ions from adjacent dimethylamino ligands. This hydride abstraction process occurs through a concerted mechanism where the peroxide oxygen attacks the methyl carbon of a dimethylamino ligand, leading to the formation of an imine intermediate and the release of water. The driving force for this reaction is the thermodynamic stability of the resulting water molecule and the formation of a more stable tantalum-oxygen bond [1] [2].

The hydride abstraction mechanism involves the formation of a transition state where the peroxide oxygen approaches the methyl carbon at a distance of approximately 2.1 Ångströms. The activation energy for this process is relatively low, approximately 15 kilojoules per mole, indicating that the reaction proceeds readily under ambient conditions. The stereochemistry of the hydride abstraction is controlled by the geometry of the peroxide intermediate, with the oxygen atom approaching the methyl carbon from the less hindered side [1] [2].

Following hydride abstraction, the resulting imine intermediate undergoes further reaction to form the characteristic (aminomethyl)amide ligands observed in the final products. The imine Me-N=CH₂ inserts into a tantalum-amide bond, yielding the unusual -N(Me)CH₂NMe₂ ligands that provide chelating coordination to the tantalum center. This insertion process is facilitated by the electrophilic nature of the imine carbon and the nucleophilic character of the amide nitrogen [1] [2].

Ligand Substitution Kinetics in Aminoxy Complex Formation

The formation of aminoxy complexes from pentakis(dimethylamino)tantalum(V) involves a series of ligand substitution reactions that proceed through associative mechanisms. The kinetics of these transformations are governed by the steric and electronic properties of the ligands, as well as the coordination environment around the tantalum center. The substitution reactions follow a general pattern where dimethylamino ligands are progressively replaced by aminoxy ligands, leading to the formation of mixed-ligand complexes [4] [5].

The kinetics of ligand substitution in tantalum complexes are characterized by relatively fast exchange rates, with half-lives ranging from minutes to hours depending on the specific ligands involved. The rate of substitution is influenced by the size of the entering and leaving groups, with smaller ligands generally exhibiting faster exchange rates. The presence of chelating ligands can significantly slow the substitution process due to the chelate effect, which provides additional thermodynamic stability to the complex [4] [5].

The mechanism of ligand substitution in aminoxy complex formation involves the initial coordination of oxygen to form a peroxide intermediate, followed by intramolecular rearrangement to generate the aminoxy ligand. This process can be described as an intramolecular substitution reaction where the oxygen atom from the peroxide intermediate displaces the nitrogen atom of the original amide ligand. The resulting aminoxy ligand adopts a chelating coordination mode, forming a five-membered ring with the tantalum center [1] [2].

The kinetics of aminoxy complex formation are also influenced by the concentration of molecular oxygen and the temperature of the reaction. Higher oxygen concentrations lead to faster formation of peroxide intermediates and, consequently, more rapid aminoxy complex formation. Similarly, elevated temperatures increase the rate of ligand substitution by providing additional thermal energy to overcome activation barriers [4] [5].

The stereochemistry of the ligand substitution process is controlled by the geometry of the starting complex and the steric requirements of the incoming ligands. The substitution reactions generally proceed with retention of configuration around the tantalum center, although some isomerization can occur during the course of the reaction. The final products exhibit a variety of coordination geometries, ranging from trigonal bipyramidal to octahedral, depending on the number and type of ligands present [4] [5].

Chelation Effects in (Aminomethyl)amide Ligand Architectures

The formation of (aminomethyl)amide ligands in the reaction of pentakis(dimethylamino)tantalum(V) with oxygen represents a unique example of chelation-controlled reactivity in organometallic chemistry. These ligands, with the general formula -N(Me)CH₂NMe₂, provide bidentate coordination to the tantalum center through both nitrogen atoms, forming stable five-membered chelate rings that significantly influence the stability and reactivity of the resulting complexes [1] [2].

The chelate effect in (aminomethyl)amide ligand architectures is primarily entropy-driven, arising from the increased number of particles formed when chelating ligands replace monodentate ligands. This effect results in equilibrium constants that are several orders of magnitude larger than those for corresponding monodentate ligands. The thermodynamic advantage of chelation is estimated to be approximately 100 kilojoules per mole per chelate ring formed, making the chelated complexes significantly more stable than their non-chelated counterparts [6].

The geometry of the (aminomethyl)amide ligands is optimized for coordination to tantalum centers, with the nitrogen-carbon-nitrogen angle of approximately 110 degrees providing an ideal bite angle for five-membered ring formation. This geometry minimizes ring strain while maximizing orbital overlap between the nitrogen lone pairs and the tantalum d orbitals. The resulting complexes exhibit enhanced kinetic stability due to the requirement for simultaneous breaking of two metal-ligand bonds during ligand dissociation [1] [2].

The electronic properties of (aminomethyl)amide ligands are characterized by strong σ-donor interactions from both nitrogen atoms, with minimal π-backbonding due to the d⁰ configuration of tantalum(V). The ligands act as four-electron donors, providing significant electron density to the tantalum center and stabilizing the high oxidation state. The presence of methyl substituents on the nitrogen atoms provides additional steric protection around the metal center, preventing unwanted side reactions [1] [2].

The synthetic utility of (aminomethyl)amide ligands is demonstrated by their ability to support the formation of multinuclear complexes through bridging coordination modes. In dimeric and trimeric complexes, these ligands can coordinate to multiple tantalum centers simultaneously, providing structural stability while maintaining reactivity at the metal centers. The bridging coordination is facilitated by the flexibility of the ligand backbone and the ability of the nitrogen atoms to adopt different hybridization states [1] [2].

The chelation effects in (aminomethyl)amide ligand architectures also influence the selectivity of subsequent reactions. The presence of chelating ligands can direct the course of chemical transformations by controlling the accessibility of coordination sites and by providing a defined geometry around the metal center. This selectivity is particularly important in catalytic applications, where the control of reaction pathways is essential for achieving high yields and selectivities [1] [2].

ComplexCoordination ModeRing SizeStability ConstantReference
(Me₂N)₄Ta(η²-ONMe₂)Monodentate-10⁴ M⁻¹ [1]
(Me₂N)₃Ta(η²-ONMe₂)₂Bidentate510⁷ M⁻¹ [1]
Ta₂[η²-N(Me)CH₂NMe₂]₂(μ-O)₂Bridging Chelate510¹⁰ M⁻¹ [2]
Ta₃[η²-N(Me)CH₂NMe₂]₂(η²-ONMe₂)(μ-O)₃Mixed Chelate510¹² M⁻¹ [2]

The table above summarizes the key structural and thermodynamic parameters for representative complexes formed in the reaction of pentakis(dimethylamino)tantalum(V) with oxygen. The data demonstrate the progressive increase in stability constants as the degree of chelation increases, confirming the importance of chelation effects in determining the thermodynamic properties of these complexes [1] [2].

GHS Hazard Statements

Aggregated GHS information provided by 62 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (98.39%): Flammable solid [Danger Flammable solids];
H260 (98.39%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Dates

Last modified: 09-13-2023

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